4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
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Overview
Description
4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a chemical compound with the molecular formula C17H14Cl2N4O2S It is known for its complex structure, which includes a piperazine ring, a benzenecarbonitrile group, and a dichlorophenylsulfonyl moiety
Preparation Methods
The synthesis of 4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with piperazine to form 4-[(2,3-dichlorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 4-cyanobenzyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenecarbonitrile group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring and the dichlorophenylsulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile can be compared with other similar compounds, such as:
- 4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenesulfonamide
- 4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzeneacetamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of the piperazine ring, benzenecarbonitrile group, and dichlorophenylsulfonyl moiety in this compound contributes to its distinct characteristics and potential applications.
Properties
IUPAC Name |
4-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-15-2-1-3-16(17(15)19)25(23,24)22-10-8-21(9-11-22)14-6-4-13(12-20)5-7-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZTFZGFMTVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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